molecular formula C16H20O3 B1323873 cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-22-4

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323873
CAS No.: 736136-22-4
M. Wt: 260.33 g/mol
InChI Key: BVCKZKSLDGWWPU-UHFFFAOYSA-N
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Description

Cyclohexane Ring Chair/Boat Conformations

The cyclohexane ring in cis-4-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid predominantly adopts chair conformations to minimize ring strain and maximize stability. At room temperature, the chair conformation represents the most thermodynamically favorable arrangement, with 99.99% of all molecules adopting this configuration due to the elimination of angle strain and eclipsing interactions. The chair conformation features carbon centers that alternate between two parallel planes, creating a three-dimensional structure where all carbon-carbon bonds are tilted relative to the ring plane while maintaining optimal tetrahedral geometry.

The flexibility of the cyclohexane system allows for chair-to-chair interconversion through a well-defined mechanism involving half-chair transition states. This ring-flipping process occurs rapidly at ambient temperature, causing carbon-hydrogen bonds that are axial in one chair form to become equatorial in the alternative chair arrangement. The energy barrier for this interconversion involves passage through higher-energy conformations including half-chair, twist-boat, and boat forms, with relative energies following the order: chair < twist-boat < boat < half-chair.

For substituted cyclohexanes bearing bulky groups such as the 2,3-dimethylbenzoyl and carboxylic acid functionalities, conformational preferences become more complex due to steric interactions. The presence of these substituents can influence the chair-boat equilibrium, potentially stabilizing alternative conformations when severe 1,3-diaxial interactions occur in the preferred chair form. Research on related cyclohexanecarboxylic acid derivatives demonstrates that intramolecular hydrogen bonding between carboxylic acid and carbonyl groups can further stabilize specific conformational arrangements.

Axial vs. Equatorial Positioning of Substituents

The spatial arrangement of substituents on the cyclohexane ring significantly influences molecular stability and reactivity patterns. In the chair conformation, each carbon atom bears one axial and one equatorial hydrogen, with substituents preferentially occupying equatorial positions to minimize steric hindrance. The 2,3-dimethylbenzoyl group at the 4-position and the carboxylic acid functionality at the 1-position demonstrate distinct preferences based on their steric bulk and electronic properties.

Equatorial positioning of large substituents is thermodynamically favored due to reduced 1,3-diaxial interactions, which represent unfavorable steric contacts between axial substituents and axial hydrogens on carbons separated by two positions. The bulky 2,3-dimethylbenzoyl moiety, featuring both aromatic character and additional methyl substitution, exhibits a strong preference for equatorial orientation to minimize these destabilizing interactions. Computational studies on related systems indicate that axial positioning of such bulky aromatic carbonyl groups can increase molecular energy by several kilocalories per mole.

The carboxylic acid group demonstrates interesting conformational behavior due to its capacity for intramolecular hydrogen bonding. When positioned axially, the carboxylic acid can engage in favorable interactions with nearby electron-rich centers, potentially offsetting some of the steric penalty associated with axial placement. However, the overall preference remains for equatorial positioning unless specific intramolecular interactions provide sufficient stabilization to overcome steric effects.

Cis-Trans Isomerism in Benzoyl-Carboxylate Spatial Arrangement

The cis relationship between the 4-benzoyl and 1-carboxylic acid substituents creates a unique stereochemical environment that significantly influences molecular properties. This geometric arrangement positions both functional groups on the same face of the cyclohexane ring, enabling potential intramolecular interactions that are absent in the corresponding trans isomer. The cis configuration can be contrasted with trans arrangements where substituents occupy opposite faces of the ring system.

Epimerization studies on related cyclohexanecarboxylic acid derivatives reveal that cis-trans interconversion can occur under basic conditions at elevated temperatures. The mechanism involves enolate formation at the α-carbon adjacent to the carboxylic acid functionality, followed by reprotonation that can proceed from either face of the enolate intermediate. Research demonstrates that treatment with potassium hydroxide at temperatures ranging from 130°C to 220°C can facilitate such isomerization processes.

The stereochemical relationship between substituents significantly affects conformational preferences and molecular stability. In this compound, the spatial proximity of the carbonyl oxygen from the benzoyl group and the hydroxyl group of the carboxylic acid creates opportunities for intramolecular hydrogen bonding. Such interactions can stabilize specific conformational arrangements and influence the equilibrium between different chair forms during ring-flipping processes.

Stereochemical Feature Structural Implication Energy Consideration
Cis-1,4-disubstitution Both groups on same ring face Enables intramolecular interactions
Chair conformation preference Minimizes angle and torsional strain 99.99% population at 298 K
Equatorial positioning Reduces 1,3-diaxial interactions 3-5 kcal/mol stabilization
Intramolecular hydrogen bonding Stabilizes specific conformations 2-8 kcal/mol interaction energy

Properties

IUPAC Name

4-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-4-3-5-14(11(10)2)15(17)12-6-8-13(9-7-12)16(18)19/h3-5,12-13H,6-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKZKSLDGWWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216474
Record name cis-4-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735270-21-0
Record name cis-4-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Variant

  • Reaction : The acylation of cyclohexanone with 2,3-dimethylbenzoyl chloride under anhydrous conditions.
  • Solvent : Non-protic solvents such as dichloromethane or chloroform.
  • Catalyst/Base : A base like triethylamine is used to neutralize the hydrochloric acid generated.
  • Conditions : The acyl chloride is added dropwise to a stirred solution of cyclohexanone and triethylamine at room temperature.
  • Outcome : Formation of the ketone intermediate with the 2,3-dimethylbenzoyl group attached at the 4-position of the cyclohexane ring.

This method is adapted from protocols used for similar compounds such as cis-4-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid, indicating its applicability to the 2,3-dimethyl isomer.

Stereoselective Control for cis Configuration

  • The cis stereochemistry is critical and can be controlled by:
    • Using stereoselective catalysts or reagents.
    • Employing epimerization techniques post-synthesis to convert trans isomers to cis isomers.
  • Epimerization : Treatment under controlled acidic or basic conditions can convert trans isomers to the thermodynamically favored cis isomers, as demonstrated in related cyclohexanecarboxylic acid derivatives.

Enzymatic Resolution and Hydrolysis

  • Enzymatic methods using lipases (e.g., from Pseudomonas cepacia or Candida rugosa) have been reported for related cyclohexane carboxylic acid esters to achieve high enantiomeric excess and stereochemical purity.
  • Hydrolysis of diesters under mild conditions (pH 7, ambient temperature) with specific lipases can yield monoesters or acids with >90% enantiomeric excess, favoring the cis isomer.

Purification Techniques

  • Recrystallization from suitable solvents to isolate the pure cis isomer.
  • Column chromatography using silica gel or other stationary phases to separate isomers and impurities.
  • Analytical methods such as chiral gas chromatography (GC) and NMR spectroscopy are employed to confirm stereochemistry and purity.

Comparative Data Table of Preparation Parameters

Parameter Description/Condition Notes/References
Starting materials Cyclohexanone + 2,3-dimethylbenzoyl chloride Commercially available or synthesized
Solvent Dichloromethane, chloroform Anhydrous conditions preferred
Base Triethylamine Neutralizes HCl byproduct
Temperature Room temperature (20–25 °C) Mild conditions to preserve stereochemistry
Reaction time Several hours (typically 4–12 h) Monitored by TLC or HPLC
Stereochemical control Epimerization or enzymatic resolution To enrich cis isomer
Purification Recrystallization, column chromatography Confirmed by chiral GC and NMR
Yield Moderate to high (50–85%) Dependent on reaction scale and conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be converted to other functional groups such as aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions, such as:

  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Reduction and Oxidation : It can be reduced or oxidized using standard reagents like lithium aluminum hydride or potassium permanganate, respectively, facilitating the synthesis of derivatives with varied properties.

Research indicates that cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, indicating its usefulness in developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Drug Development : Its structural attributes allow it to interact with biological targets such as enzymes and receptors, which can lead to therapeutic applications.

Enzyme Interaction Studies

Investigations into the interactions between this compound and specific enzymes have shown that it can alter enzyme kinetics. For instance:

  • A study demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential role in metabolic regulation.

Therapeutic Applications

Case studies exploring the use of this compound in treating conditions such as hypertension and inflammation have yielded promising results:

  • Research indicated that formulations containing this compound showed significant efficacy in reducing inflammatory markers in animal models.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound is crucial for evaluating its therapeutic potential:

ParameterFindings
AbsorptionRapidly absorbed in biological systems
DistributionWidely distributed in tissues
MetabolismPrimarily metabolized by liver enzymes
ExcretionExcreted mainly through urine

Mechanism of Action

The mechanism of action of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-4-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid with structurally related compounds, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Source
cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid 3,4-dimethylbenzoyl C₁₆H₂₀O₃ 260.33 Research chemical; supplier-listed for synthetic intermediates .
cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid trifluoromethyl C₈H₁₁F₃O₂ 196.17 High purity (98%); fluorinated analog with potential use in drug design due to metabolic stability .
cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid 4-methoxybenzoyl C₁₅H₁₈O₄ 262.30 Supplier-listed; methoxy group enhances lipophilicity, relevant for organic synthesis .
cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid 2-methylbenzoyl C₁₅H₁₈O₃ 246.30 Structural isomer; altered substituent position affects electronic properties and reactivity .
cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid 2-ethylbenzoyl C₁₆H₂₀O₃ 260.33 Ethyl group increases steric bulk, potentially altering binding affinity in drug candidates .
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid naphthalen-2-ylsulfonylamino C₁₈H₂₁NO₄S 371.43 Crystal structure analyzed; forms hydrogen bonds, useful in metal ion complexation studies .

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance acidity and metabolic stability compared to electron-donating groups (e.g., methoxy in ) .
  • Steric bulk (e.g., ethyl vs. methyl in vs. 5) impacts molecular conformation and binding interactions .

Structural Isomerism :

  • Substituent position (e.g., 2-methyl vs. 3,4-dimethyl in vs. 5) alters electronic distribution and solubility .

Applications :

  • Pharmacological intermediates : Fluorinated and sulfonamide derivatives () are prioritized in drug discovery for enhanced bioavailability .
  • Crystallography : Compounds like that in are studied for hydrogen-bonding patterns, informing material design .

Research Findings and Trends

  • Synthetic Utility : Analogs such as cis-4-(trifluoromethyl)cyclohexanecarboxylic acid () are valued for their role in synthesizing fluorinated pharmaceuticals, leveraging the trifluoromethyl group’s resistance to oxidative degradation .
  • Biological Relevance : Sulfonamide derivatives (e.g., ) exhibit metal-chelating properties, making them candidates for antimicrobial or anticancer agents .
  • Commercial Availability : Many analogs (e.g., ) are supplier-listed as fine chemicals, underscoring their industrial demand .

Biological Activity

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound with potential biological activity due to its unique structural features. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a dimethylbenzoyl moiety. Its molecular formula is C₁₆H₂₀O₃, with a molecular weight of approximately 260.34 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as either an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanisms depend on the context of use, which includes:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, potentially affecting processes like drug metabolism and detoxification.
  • Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities. While specific data on this compound is limited, structurally similar compounds often show potential in areas such as:

  • Antitumor Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell growth.
  • Anti-inflammatory Effects : The compound may possess properties that reduce inflammation through modulation of inflammatory pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

Case Studies

While direct studies on this compound are sparse, analogous compounds provide insights into its potential activities:

  • Antitumor Studies : Research on related dimethylbenzoyl derivatives has demonstrated significant cytotoxic effects on tumor cell lines such as MCF7 and HL60, suggesting a possible pathway for this compound in cancer therapy .
  • Anti-inflammatory Research : Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines in vitro, indicating that this compound may also exhibit anti-inflammatory properties .
  • Enzyme Inhibition : Studies on cyclohexanecarboxylic acids have shown that certain derivatives can effectively inhibit enzymes involved in steroid metabolism, which could be relevant for hormone-dependent cancers .

Comparative Analysis

The following table summarizes the key features and biological activities of this compound compared to structurally similar compounds.

Compound NameMolecular FormulaKey FeaturesPotential Biological Activity
This compoundC₁₆H₂₀O₃Unique substitution patternAntitumor, anti-inflammatory
Cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acidC₁₆H₂₀O₃Different substitution patternAntitumor activity reported
Cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acidC₁₆H₂₀O₃Variation in stereochemistryPotential enzyme inhibition

Q & A

Basic: What are the recommended synthetic strategies for preparing cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid?

Methodological Answer:
A common approach involves coupling reactions using carbodiimide-based reagents. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) and triethylamine in a mixed solvent system (e.g., DCM/DMF) can efficiently activate the carboxylic acid moiety for conjugation with benzoyl derivatives. This method ensures regioselectivity at the cyclohexane ring while preserving stereochemistry . Pre-functionalization of the benzoyl group (e.g., methylation) prior to coupling may improve yield and reduce side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the cis-isomer.

Basic: How is the purity and stereochemical integrity of this compound validated in research settings?

Methodological Answer:
Purity assessment typically employs reverse-phase HPLC with UV detection (≥98% purity threshold) to resolve impurities and confirm retention time consistency . Stereochemical validation requires NMR spectroscopy (e.g., 1^1H and 13^13C) to distinguish cis vs. trans configurations based on coupling constants and chemical shifts. For example, the cis-isomer exhibits distinct axial-equatorial proton splitting patterns in the cyclohexane ring. High-resolution mass spectrometry (HRMS) further confirms molecular weight accuracy .

Advanced: What structural modifications to the benzoyl or cyclohexane moieties enhance biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Benzoyl modifications : Introducing electron-donating groups (e.g., methoxy at 3,4-positions) increases metabolic stability but may reduce binding affinity to target enzymes .
  • Cyclohexane substitutions : Adding polar groups (e.g., hydroxyl or amino) at the 4-position improves solubility and bioavailability, as seen in analogs like trans-4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives .
  • Stereochemistry : The cis-configuration is critical for bioactivity in hormone analogs, as demonstrated in studies on juvenile hormone mimics in conifers .

Advanced: How can enantiomeric resolution challenges be addressed for racemic mixtures of this compound?

Methodological Answer:
Racemic mixtures (e.g., cis-racemate) can be resolved using chiral chromatography (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases. Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer. For example, Candida antarctica lipase B has been effective in separating cyclohexane-carboxylic acid enantiomers . Dynamic kinetic resolution (DKR) using transition-metal catalysts (e.g., Ru) offers a scalable alternative .

Methodological: What analytical techniques are essential for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • For hydrolytic stability : Incubate the compound in buffered solutions (pH 1–9) and monitor degradation via LC-MS. Cyclohexane ring oxidation products (e.g., epoxides) may form under acidic conditions .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while thermogravimetric analysis (TGA) tracks mass loss.
  • Light sensitivity : UV-visible spectroscopy assesses photodegradation rates under controlled irradiation .

Experimental Design: How to evaluate the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • In vitro assays : Measure plasma protein binding (equilibrium dialysis), metabolic stability (hepatic microsomes), and CYP450 inhibition.
  • In vivo studies : Administer the compound (IV and oral routes) to rodents, collecting plasma/tissue samples at timed intervals. LC-MS/MS quantifies parent drug and metabolites. Prodrug strategies, such as esterification of the carboxylic acid group (e.g., ethyl ester), can enhance oral absorption, as demonstrated in peptidic prodrug designs .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activities of structural analogs?

Methodological Answer:
Conflicting data often arise from assay variability or structural nuances. For example:

  • Bioactivity assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Structural validation : Re-examine stereochemistry (e.g., cis vs. trans) via X-ray crystallography if NMR is inconclusive .
  • Solubility factors : Use consistent co-solvents (e.g., DMSO concentration ≤0.1%) to avoid artifacts in IC50_{50} measurements .

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